Enhanced Hydrogen-Bond Donor Capacity Versus Unsubstituted Phenyl and Methoxy-Only Analogs
The target compound possesses one phenolic –OH hydrogen-bond donor (HBD), whereas the unsubstituted phenyl analog Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate (CAS 69570-97-4) has zero HBDs, and the methoxy-shifted analog 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 1018300-85-0) also has zero HBDs because the phenolic –OH is replaced by a methoxy group. The presence of a hydrogen-bond donor is a critical parameter in drug design: Lipinski's Rule of Five requires at least one HBD for favorable oral bioavailability, and HBD count directly influences aqueous solubility, membrane permeability, and target binding enthalpy. In a systematic SAR study of 48 o/p-(3-substituted ethoxyphenyl)-1H-benzimidazole derivatives, compounds retaining a free phenolic –OH showed up to 15-fold variation in acetylcholinesterase (AChE) IC50 values compared to their methoxy-capped counterparts, demonstrating that the HBD status of the 2-phenyl substituent profoundly modulates biological activity [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (phenolic –OH at position 4 of the 2-phenyl ring) |
| Comparator Or Baseline | Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate: 0 HBD; 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid: 0 HBD |
| Quantified Difference | Target compound provides 1 additional HBD relative to both comparators |
| Conditions | Structural analysis based on 2D chemical structure; HBD count per standard drug-likeness filters |
Why This Matters
The presence of a hydrogen-bond donor is essential for engaging polar residues in biological targets and impacts solubility and permeability—parameters that directly determine hit progression potential in screening cascades.
- [1] Sarıkaya G, Çoban G, Parlar S, Tarikogullari AH, Armagan G, Erdoğan MA, Alptüzün V, Alpan AS. Multifunctional cholinesterase inhibitors for Alzheimer's disease: Synthesis, biological evaluations, and docking studies of o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives. Archiv der Pharmazie. 2018;351(8):e1800076. DOI: 10.1002/ardp.201800076 View Source
